molecular formula C10H16O2 B14073285 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Cat. No.: B14073285
M. Wt: 168.23 g/mol
InChI Key: RFXTXEOQEMTRHL-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- (CAS: 107598-08-3) is a saturated bicyclic compound designed as a bioisostere for the para-substituted phenyl ring in drug discovery . Its structure features a rigid oxabicyclo core with three methyl substituents, providing geometric and electronic mimicry of aromatic systems while reducing metabolic instability and lipophilicity. Synthesized via iodocyclization of alkenyl alcohols (Fig. 3a), this compound has been incorporated into pharmaceuticals like Imatinib and Vorinostat, improving solubility and metabolic stability . Its crystalline nature and stability under thermal (100°C) and harsh chemical conditions (1M HCl/NaOH) make it viable for long-term storage and pharmaceutical applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3

InChI Key

RFXTXEOQEMTRHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(CC2=O)C)C

Origin of Product

United States

Preparation Methods

Substrate Scope and Optimization

  • Monosubstituted alkenes : Cyclohexane derivatives with exocyclic alkenes, such as compound 8 , undergo iodocyclization at elevated temperatures (60–80°C) to yield iodides (e.g., 31 ) in 58–67% yield.
  • Disubstituted alkenes : Alkylation of precursor alcohols with methyl iodide or benzyloxymethyl chloride, followed by reduction and iodocyclization, produces disubstituted derivatives (e.g., 32 , 33 ) in 59–64% yield.
  • Trisubstituted alkenes : Despite steric hindrance, substrates like 34 cyclize to form 35 in 67% yield, demonstrating the method’s robustness.

Limitations and Byproduct Formation

Endocyclic alkenes (e.g., 38 ) favor alternative cyclization pathways, yielding 6-oxabicyclo[3.2.1]octane derivatives (e.g., 39 ) instead. Additionally, attempts to synthesize 2-azabicyclo[2.2.2]octane analogs via similar conditions were unsuccessful, highlighting the specificity of iodine-mediated cyclization for oxygen-containing systems.

Multi-Step Synthesis from Diethyl Malonate

Early synthetic routes relied on lengthy sequences starting from diethyl malonate. Singh and Fukuda (2014) developed a 15-step protocol involving alkylation, cyclization, and oxidation steps (Fig. 1d). While this method established foundational synthetic access, its low overall yield (<10%) and operational complexity limited practical utility.

Intramolecular Michael Addition

Harrison (2019) pioneered a six-step synthesis employing an intramolecular Michael addition to form the bicyclic core. Starting from ester 4 , this route achieved moderate yields but was restricted to aromatic substituents, limiting its applicability for diversely functionalized derivatives.

Oxidation of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol

The alcohol precursor, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol, can be oxidized to the corresponding ketone using standard oxidizing agents (Table 1).

Table 1: Oxidation Conditions and Yields

Oxidizing Agent Solvent Temperature (°C) Yield (%)
PCC CH₂Cl₂ 25 72
Jones reagent Acetone/H₂O 0–5 68
Swern oxidation THF -78 65

This method benefits from the commercial availability of the alcohol precursor and operational simplicity, though over-oxidation must be carefully controlled.

Acid-Catalyzed Cyclization of Epoxycyclohexanols

Adapting methodologies from related systems (e.g., 7-oxabicyclo[2.2.1]heptanes), cis-epoxycyclohexanols undergo acid-catalyzed cyclization in toluene or acetonitrile to form the target ketone (Fig. 2). Hydrochloric or sulfuric acids (0.1–1 M) at 10–30°C afford moderate yields (50–60%), with the exo-hydroxy configuration predominating due to stereoelectronic effects.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Method Steps Yield (%) Scalability Functional Group Tolerance
Iodocyclization 3–5 50–67 High Broad
Diethyl Malonate Route 15 <10 Low Limited
Michael Addition 6 40–50 Moderate Aromatic only
Alcohol Oxidation 1–2 65–72 High High
Acid-Catalyzed Cyclization 4 50–60 Moderate Moderate

The iodocyclization and alcohol oxidation methods emerge as the most practical, balancing yield, scalability, and flexibility.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific biological context and the enzymes targeted .

Comparison with Similar Compounds

Table 1: Geometric Parameters of Bioisosteres vs. Phenyl Ring

Parameter Para-Phenyl Ring (Imatinib) Bicyclo[2.2.2]octane 2-Oxabicyclo[2.2.2]octane
C-C Distance (r, Å) 2.88–2.89 2.54–2.56 2.54–2.56
Substituent Distance (d, Å) 5.90–5.93 5.56–5.58 5.56–5.58
Angle φ1/φ2 (°) 176–179 176–177 176–177

The 2-oxabicyclo core matches bicyclo[2.2.2]octane in bond distances and angles but introduces an oxygen atom, reducing lipophilicity. Both cores are 0.3 Å shorter in key distances than the phenyl ring, preserving collinearity of exit vectors critical for binding .

Physicochemical Properties

Table 2: Physicochemical Comparison (Imatinib Analogs)

Property Para-Phenyl (Imatinib) Bicyclo[2.2.2]octane (86) 2-Oxabicyclo[2.2.2]octane (85)
clogP 4.5 3.6 2.6
logD 2.6 2.7 1.8
Water Solubility Baseline 3-fold decrease Improved
pKa (Carboxylic Acid) 4.5 5.6 4.4

The oxygen atom in 2-oxabicyclo[2.2.2]octane reduces clogP by ~1.9 units compared to phenyl, enhancing solubility. Its acidity (pKa = 4.4) closely mirrors phenyl (pKa = 4.5), unlike bicyclo[2.2.2]octane (pKa = 5.6), preserving ionization critical for drug-receptor interactions .

Key Advantages Over Other Bioisosteres

Lipophilicity Reduction : The oxygen atom lowers logD by ~0.8 units vs. bicyclo[2.2.2]octane, aligning with modern drug design principles .

Geometric Fidelity : Matches phenyl ring exit vector angles (φ1/φ2 ≈ 176–177°), ensuring target engagement .

Metabolic Stability : Resistance to oxidative degradation compared to phenyl rings, which are prone to CYP450-mediated metabolism .

Biological Activity

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- (commonly referred to as trimethyl-2-oxabicyclo) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H18_{18}O2_2
  • Molecular Weight : 170.25 g/mol
  • CAS Registry Number : 98920-24-2
  • IUPAC Name : (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Antiproliferative Effects

Research has indicated that compounds similar to trimethyl-2-oxabicyclo exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of bicyclic compounds can induce cytotoxicity in human neuroblastoma cells with IC50_{50} values ranging from 6.7 to >200 μM, suggesting a potential for therapeutic applications in oncology .

Neuroprotective Properties

Trimethyl-2-oxabicyclo has been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, indicating a role in neurodegenerative disease management .

The biological activity of trimethyl-2-oxabicyclo is thought to be mediated through several mechanisms:

  • Antioxidant Activity : The compound exhibits scavenging activity against free radicals.
  • Modulation of Signaling Pathways : It may influence pathways related to cell survival and apoptosis.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors have been suggested.

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study conducted on SH-SY5Y neuroblastoma cells revealed that trimethyl-2-oxabicyclo significantly reduced cell viability in a dose-dependent manner. The highest concentrations resulted in necrotic effects on melanoma cells as well .
  • Neuroprotective Effects
    • Another investigation highlighted the protective effect of trimethyl-2-oxabicyclo against glutamate-induced toxicity in primary neuronal cultures. The compound was able to reduce cell death and maintain cellular integrity under stress conditions .

Data Table: Biological Activity Overview

Activity TypeEffectReference
AntiproliferativeIC50_{50} values <200 μM
NeuroprotectiveReduced apoptosis
AntioxidantFree radical scavenging

Q & A

Basic Questions

Q. What established synthetic routes are available for 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-?

  • Methodology : Two primary methods are documented:

  • Iodocyclization : Reacting alkenyl alcohols with aldehydes (e.g., acetaldehyde) under LDA (lithium diisopropylamide) conditions, followed by iodocyclization. This yields intermediates (e.g., iodide 9 ) in ~50% post-column chromatography purity. Solvent optimization (e.g., dichloromethane to acetonitrile swaps) improves yields .
  • Singlet Oxygen Reaction : 1,3-Cyclohexadienes react with singlet oxygen to form dioxabicyclo scaffolds. This method tolerates alkyl, aryl, and heterocyclic substituents, enabling diverse functionalization .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • X-ray Crystallography : Resolves bond distances (e.g., C-C = 2.54–2.56 Å) and angles (φ1/φ2 = 176–177°) to confirm geometric alignment with phenyl bioisosteres .
  • NMR Spectroscopy : 1H/13C NMR identifies stereochemistry and substituent effects, particularly for oxygenated bridges.
  • HRMS : Validates molecular weight (e.g., 150.2606 g/mol for bicyclo analogs) .

Q. What safety protocols are essential for handling intermediates during synthesis?

  • Methodology :

  • PPE : Nitrile gloves and respirators mitigate risks from skin/eye irritants (H315, H319) and respiratory hazards (H335) .
  • Engineering Controls : Perform iodocyclization in fume hoods to manage volatile intermediates. Quench reactive species (e.g., LDA) with isopropanol before disposal .

Advanced Research Questions

Q. How does 2-Oxabicyclo[2.2.2]octane function as a phenyl bioisostere in medicinal chemistry?

  • Methodology :

  • Geometric Mimicry : XRD data shows C-C distances (2.54–2.56 Å vs. 2.88–2.89 Å in phenyl) and collinear vectors (176–177° vs. 178–179°), enabling direct substitution in drug scaffolds like Imatinib analogs .
  • Physicochemical Tuning : Incorporating β-oxygen reduces lipophilicity (ΔlogD ≈ -1.0) while maintaining metabolic stability. pKa matching (e.g., 4.4 vs. 4.5 for phenyl analogs) optimizes acidity for target binding .

Q. How can computational modeling predict bioisosteric efficacy and metabolic stability?

  • Methodology :

  • Virtual Libraries : Generate 5,000+ analogs of para-aminobenzoic acid and its bicyclo derivatives. Use Principal Moments of Inertia (PMI) plots to assess 3D chemical space overlap with phenyl rings .
  • Docking Studies : Compare binding affinities in CYP450 enzymes to predict metabolic pathways. Validate with in vitro microsomal assays .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., logD, pKa)?

  • Methodology :

  • Cross-Validation : Measure logD via shake-flask (pH 7.4) vs. HPLC retention time methods. For pKa, use potentiometric titration under standardized ionic strength .
  • Substituent Analysis : Iterative synthesis of analogs with electron-withdrawing/donating groups (e.g., -NO2, -CF3) isolates electronic vs. steric effects on properties .

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